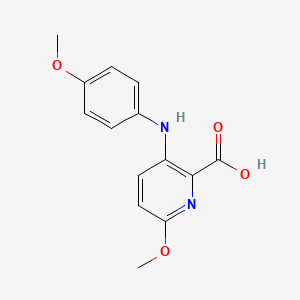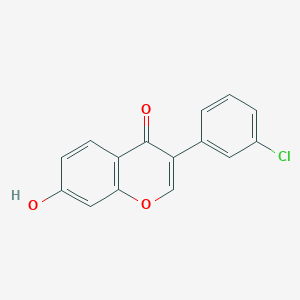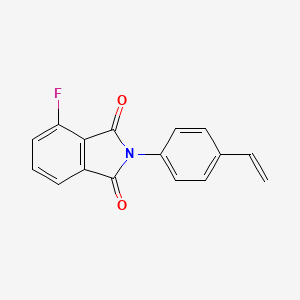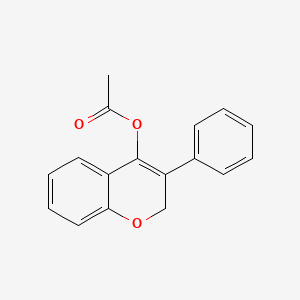![molecular formula C15H19N3O2 B11849433 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is part of the spirotetramat family, which is widely recognized for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves multiple steps. One common method starts with the catalytic hydrogenation of 4-methoxycyclohexan-1-one, followed by oxidation and the Bucherer–Bergs reaction . The key intermediate, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is then subjected to hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The conditions are carefully controlled to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. It acts as an ACC inhibitor, interrupting lipid biosynthesis in target organisms. This mechanism is particularly effective against piercing-sucking insects, making it a valuable insecticide .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: Another spirocyclic compound with similar insecticidal properties.
Spirotetramat-enol: A major metabolite of spirotetramat in plants
Uniqueness
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and its potent ACC inhibitory activity. This makes it particularly effective in applications where other compounds may not be as efficient .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C15H19N3O2/c1-18-14(19)13(11-6-3-4-7-12(11)20-2)17-15(18)8-5-9-16-10-15/h3-4,6-7,16H,5,8-10H2,1-2H3 |
InChI Key |
ZYHGYILOJVMQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCCNC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)




![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)

![2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11849405.png)
